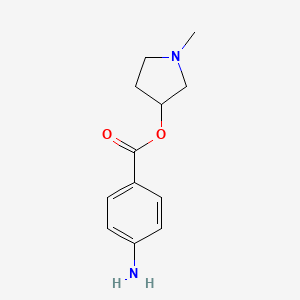

1-Methylpyrrolidin-3-yl 4-aminobenzoate

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

(1-methylpyrrolidin-3-yl) 4-aminobenzoate |

InChI |

InChI=1S/C12H16N2O2/c1-14-7-6-11(8-14)16-12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3 |

InChI Key |

BRJWTEUQVHVISE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)OC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

- Starting materials: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)

- Catalyst: Potassium iodide (KI)

- Solvent: High boiling ether solvents capable of hydrogen bonding with methylamine, such as diglyme or anisole

- Molar ratios: 1,4-dichlorobutane to methylamine at approximately 1:3.5–4.5; KI to 1,4-dichlorobutane at 2.5–6:100

- Temperature: 100–120 °C

- Pressure: Atmospheric pressure

- Reaction time: 3–8 hours

Process Description

- Nucleophilic substitution reaction: Under KI catalysis, 1,4-dichlorobutane reacts with methylamine in the ether solvent to form N-methylpyrrolidine and methylamine hydrochloride.

- pH adjustment: Alkali (preferably aqueous sodium hydroxide) is added to raise the pH to 12–13.

- Fractional distillation: Atmospheric distillation separates the reaction mixture into fractions:

- 50–51 °C: azeotrope of methylamine and water

- 81–83 °C: N-methylpyrrolidine (target product)

- 101–103 °C: water

- Solvent recovery: Reduced pressure distillation recovers the ether solvent.

Advantages and Yields

- The ether solvent’s hydrogen bonding improves methylamine solubility and reaction rate.

- The method avoids high-pressure conditions, simplifying industrial scale-up.

- Yield exceeds 88%, with product purity above 99%.

| Parameter | Value/Range |

|---|---|

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5–4.5 |

| Catalyst (KI) ratio | 2.5–6 : 100 (relative to 1,4-dichlorobutane) |

| Solvent | Diglyme and/or anisole |

| Temperature | 100–120 °C |

| Pressure | Atmospheric |

| Reaction time | 3–8 hours |

| Yield | >88% |

| Purity | >99% |

Coupling of N-Methylpyrrolidine with 4-Aminobenzoate Derivatives

The formation of 1-methylpyrrolidin-3-yl 4-aminobenzoate involves coupling the N-methylpyrrolidine moiety with a 4-aminobenzoate derivative. This is typically achieved via palladium-catalyzed amination reactions.

Palladium-Catalyzed Amination

- Substrate: 4-bromobenzoate derivatives (e.g., tert-butyl 4-bromobenzoate)

- Amine: N-methylpyrrolidine or related amines

- Catalyst system: PdCl2 (7 mol%) with tri(o-tolyl)phosphine ligand

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: Anhydrous toluene (preferably dried by distillation over P2O5)

- Temperature: Room temperature initial stirring, then heating to 100 °C for 2 hours under inert atmosphere (argon)

Reaction Outcome

- The reaction proceeds via Buchwald-Hartwig amination, forming the carbon-nitrogen bond between the aryl bromide and the amine.

- Yields of the N-substituted 4-aminobenzoate derivatives typically range from 60% to 80%.

- Purification is achieved by column chromatography.

Representative Experimental Data

| Component | Amount/Condition |

|---|---|

| tert-butyl 4-bromobenzoate | 0.70 mmol |

| N-methylpyrrolidine | 0.84 mmol |

| NaOtBu | 0.98 mmol |

| PdCl2 | 7 mol% (0.05 mmol) |

| P(o-tolyl)3 | 0.20 mmol |

| Solvent | 5 mL anhydrous toluene |

| Temperature | 100 °C for 2 hours |

| Yield | ~80% |

Summary of Preparation Methodology

| Step | Description | Key Parameters/Notes |

|---|---|---|

| 1. Synthesis of N-methylpyrrolidine | Reaction of 1,4-dichlorobutane with methylamine under KI catalysis in ether solvent | 100–120 °C, 3–8 h, atmospheric pressure, >88% yield |

| 2. pH adjustment and distillation | Alkali addition to pH 12–13, fractional distillation to isolate product | Distillation ranges: 50–51 °C (methylamine/water), 81–83 °C (product) |

| 3. Palladium-catalyzed amination | Coupling of N-methylpyrrolidine with 4-bromobenzoate derivative | PdCl2/P(o-tolyl)3 catalyst, NaOtBu base, 100 °C, 2 h, ~80% yield |

| 4. Purification | Column chromatography to isolate pure 1-methylpyrrolidin-3-yl 4-aminobenzoate | Use of ethyl acetate/hexanes eluent |

Research Findings and Industrial Relevance

- The described preparation of N-methylpyrrolidine is industrially scalable due to mild conditions and readily available raw materials.

- The use of ether solvents with hydrogen bonding capability is a key innovation improving reaction efficiency.

- Palladium-catalyzed amination is a well-established, reliable method for forming C–N bonds in aromatic systems, enabling the synthesis of the target compound with good yields and purity.

- These methods collectively provide a cost-effective and practical route to 1-methylpyrrolidin-3-yl 4-aminobenzoate, which can be further utilized in pharmaceutical or chemical research applications.

Chemical Reactions Analysis

1-Methylpyrrolidin-3-yl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Methylpyrrolidin-3-yl 4-aminobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: In medicinal chemistry, 1-Methylpyrrolidin-3-yl 4-aminobenzoate is explored for its potential as a drug candidate.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidin-3-yl 4-aminobenzoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-methylpyrrolidin-3-yl 4-aminobenzoate with structurally similar compounds:

Key Observations :

- log P: The calculated log P values (~2.5) for iodobenzoate derivatives (e.g., compounds 1–3 ) are comparable to known BBB-penetrant compounds. The amino group in 4-aminobenzoate likely reduces log P relative to iodinated analogs, which could impact pharmacokinetics.

- Synthetic Accessibility : Iodobenzoate derivatives are synthesized in moderate yields (41–54%), whereas fluorinated analogs (e.g., ) show lower yields (8%), reflecting challenges in introducing bulky or electron-withdrawing groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.